4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13806137
Molecular Formula: C20H22BF3O4
Molecular Weight: 394.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22BF3O4 |
|---|---|
| Molecular Weight | 394.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[3-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)15-7-5-6-14(12-15)13-25-16-8-10-17(11-9-16)26-20(22,23)24/h5-12H,13H2,1-4H3 |
| Standard InChI Key | HMFNPNDVLONTQN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=C(C=C3)OC(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=C(C=C3)OC(F)(F)F |
Introduction
4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is a complex organoboron compound that belongs to the class of boronic acid derivatives. It is specifically a pinacol ester, which is a common form of boronic acids used in organic synthesis due to their stability and reactivity. This compound is characterized by its molecular formula, C₂₀H₂₂BF₃O₄, and a molecular weight of 394.1925 g/mol .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of a suitable boronic acid precursor with a (4-(trifluoromethoxy)phenoxy)methyl-substituted aromatic compound. The specific synthesis methods may vary, but they generally require controlled conditions and catalysts such as palladium or nickel complexes to optimize yield and selectivity.
This compound is used in various chemical reactions typical for organoboron compounds, including cross-coupling reactions like the Suzuki-Miyaura reaction. These reactions are crucial in organic synthesis for forming carbon-carbon bonds and are widely applied in the development of pharmaceuticals and materials science.
Storage and Handling
Given its chemical nature, 4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane should be stored in an inert atmosphere at temperatures between 2-8°C to maintain stability and prevent degradation. Handling should follow standard laboratory safety protocols, including the use of protective equipment and adherence to safety data sheet guidelines.
Research Findings and Future Directions
Research on this compound is primarily focused on its utility in organic synthesis and its potential applications in medicinal chemistry. The presence of the trifluoromethoxy group provides unique reactivity profiles that can be exploited in the synthesis of complex molecules. Future studies may explore its use in novel cross-coupling reactions or as a building block for pharmaceutical candidates.
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